PBP2 Selectively Binds G-Quadruplex DNA While PBP1 Binds i-Motifs
PBP2, the meta-isomer, binds selectively to G-quadruplex structures, whereas PBP1, the para-isomer, exhibits high selectivity for i-motifs. This differential selectivity arises solely from the regioisomeric arrangement of triazole/prolinamide motifs on an otherwise identical peptidomimetic scaffold [1].
| Evidence Dimension | DNA secondary structure binding selectivity |
|---|---|
| Target Compound Data | Selective binding to G-quadruplex structures |
| Comparator Or Baseline | PBP1 (para-isomer): selective binding to i-motifs |
| Quantified Difference | Qualitative dichotomous selectivity (G4 vs. i-motif) |
| Conditions | In vitro DNA binding assays; regioisomeric peptidomimetics synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition |
Why This Matters
This selectivity determines which DNA secondary structure is targeted, enabling researchers to choose the correct isomer for G4-specific vs. i-motif-specific investigations.
- [1] Debnath, M., et al. (2017). The para-isomer, PBP1 exhibits high selectivity for i-motifs while the meta-isomer PBP2 binds selectively to G-quadruplex structures. Chemical Science, 8(11), 7448–7456. View Source
